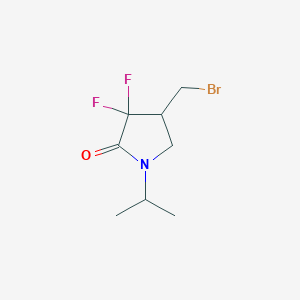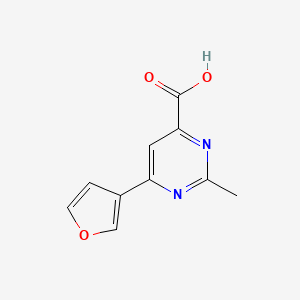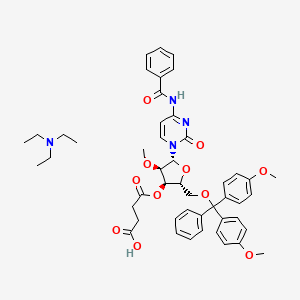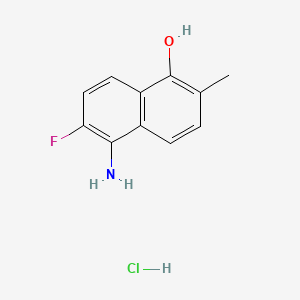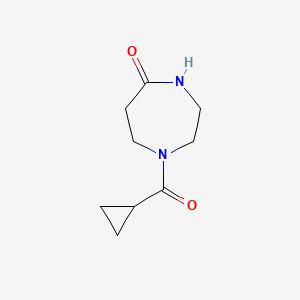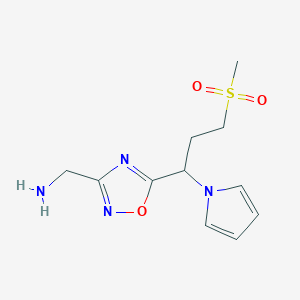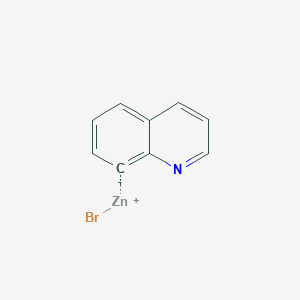
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which forms the oxadiazole ring. The reaction conditions often include the use of a base and a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both cyclopentyl and pyrrolidinyl groups. This combination can result in distinct biological activities and chemical reactivity compared to other oxadiazoles.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3-cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-2-5-9(4-1)12-14-11(16-15-12)8-10-6-3-7-13-10/h9-10,13H,1-8H2 |
Clave InChI |
LMVWQLFREOOFFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NOC(=N2)CC3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


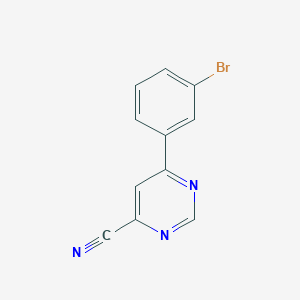
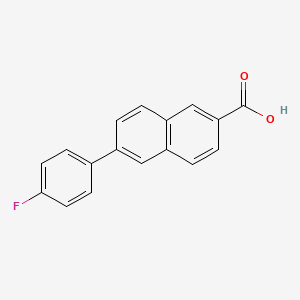
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)

![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)


